molecular formula C15H18N4O2 B2571916 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide CAS No. 2034229-31-5

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2571916
CAS No.: 2034229-31-5
M. Wt: 286.335
InChI Key: PEAHNSRTHWFDNG-UHFFFAOYSA-N
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and an oxolane ring

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-10-12(9-18-19)14-11(4-2-6-16-14)8-17-15(20)13-5-3-7-21-13/h2,4,6,9-10,13H,3,5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAHNSRTHWFDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the pyrazole and pyridine rings: This step often involves a cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol.

    Coupling of the oxolane ring with the pyrazole-pyridine intermediate: This final step involves the formation of an amide bond, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the oxolane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced derivatives of the oxolane ring.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

Biological Applications

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has shown promising biological activities:

Anticancer Activity

Research indicates that derivatives containing pyrazole and pyridine structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane have been tested for their ability to inhibit cell proliferation in human cancer types such as breast and lung cancer .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that thiadiazole derivatives can inhibit bacterial growth, indicating that N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane may possess similar properties.

Enzyme Inhibition

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients .

Case Studies

Several studies highlight the effectiveness of compounds related to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxicity against multiple cancer cell lines, with varying efficacy based on structural modifications.
Antimicrobial PropertiesShowed significant inhibition of bacterial strains, suggesting potential as an antimicrobial agent.
Enzyme InhibitionIdentified as a potent inhibitor of α-glucosidase, indicating therapeutic potential for diabetes management.

Mechanism of Action

The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}morpholine-2-carboxamide
  • N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-2-carboxamide

Uniqueness

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct electronic and steric properties compared to its analogs with morpholine or piperidine rings. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazole ring, a pyridine moiety, and an oxolane ring. These structural elements contribute to its biological properties and potential therapeutic applications.

Property Details
Molecular Formula C17H18N4O2
Molecular Weight 314.35 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Many heterocyclic compounds act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in neurological functions.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Anticancer Activity : Research has shown that similar pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
    • A study demonstrated that a related compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokine production.
    • A specific analog was found to significantly lower levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects : Compounds with a pyrazole structure have been linked to neuroprotection in models of neurodegenerative diseases.
    • One study reported that a related compound improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling .

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